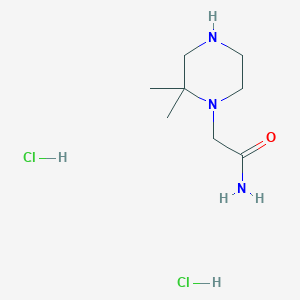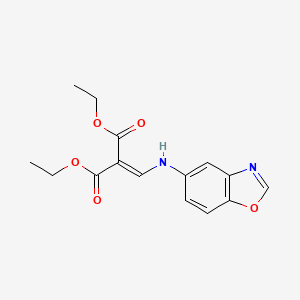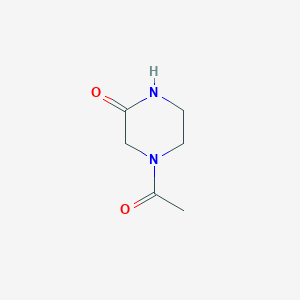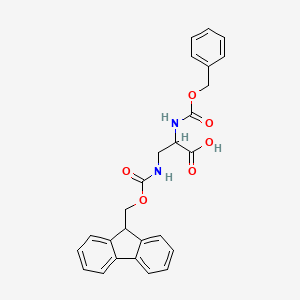
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid
Descripción general
Descripción
The compound 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid is a derivative of N-(fluorenyl-9-methoxycarbonyl) amino acids. These compounds have been identified as having a broad spectrum of anti-inflammatory activity, which is significant in the context of diseases where inflammation is a key factor. The anti-inflammatory properties of these compounds have been demonstrated in various models, such as oxazolone dermatitis in mice and adjuvant arthritis in rats, which are conditions where activated T lymphocytes play a crucial role .
Synthesis Analysis
The synthesis of N-(fluorenyl-9-methoxycarbonyl) amino acids involves the preparation of N-alkylhydroxylamines, which are then used to create more complex structures. A specific example of this synthesis process is the preparation of N-alkylhydroxylamines via K2CO3-catalyzed N-alkylation, followed by a highly efficient condensation with a polystyrene derivative to afford a solid-phase precursor for the synthesis of N-substituted hydroxamic acids . Although the exact synthesis route for the compound is not detailed in the provided papers, similar methodologies may be applicable.
Molecular Structure Analysis
The molecular structure of N-(fluorenyl-9-methoxycarbonyl) amino acids is characterized by the presence of the fluorenyl-9-methoxycarbonyl group, which is a significant moiety contributing to the compound's biological activity. The structure-activity relationship is crucial in understanding how these compounds exert their anti-inflammatory effects, although the specific details of the molecular interactions are not provided in the abstracts .
Chemical Reactions Analysis
The chemical reactivity of these compounds is implied in their ability to inhibit various inflammatory processes. For instance, they can inhibit T-lymphocyte activation and leukocyte infiltration, which are chemical reactions at the cellular level contributing to inflammation. The compounds do not act as general myelotoxins, indicating a selective mechanism of action that does not broadly suppress white cell functions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly discussed in the provided papers, the properties of N-(fluorenyl-9-methoxycarbonyl) amino acids in general suggest that they are stable enough to be used in therapeutic contexts. Their stability and lack of general myelotoxicity are important for their potential as therapeutic agents .
Aplicaciones Científicas De Investigación
Peptide Synthesis
The compound is utilized in the synthesis of β2- and β3-peptides, important in peptide research. For example, the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains (Ile, Tyr, and Met) is described, using a method suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003). Additionally, the Arndt-Eistert protocol starting from commercially available N-Fmoc-protected α-amino acids has been successfully applied to produce enantiomerically pure N-Fmoc-protected β-amino acids in high yield (Ellmerer-Müller et al., 1998).
Bioimaging Applications
A water-soluble fluorene derivative has been developed for bioimaging. It shows high alpha(v)beta(3) integrin selectivity, making it attractive for integrin imaging in biomedical research (Morales et al., 2010).
Self-Assembled Structures
Research into self-assembled structures formed by Fmoc modified aliphatic amino acids has been conducted. These studies explore the self-assembling properties of various Fmoc-amino acids under different conditions, contributing to the design of novel self-assembled architectures for applications in material science and nanotechnology (Gour et al., 2021).
Solid Phase Synthesis of Peptide Amides
The compound is used in the Fmoc-based solid-phase peptide synthesis. A dimethoxybenzhydrylamine derivative of this compound, as a precursor of the C-terminal amide, has shown utility in inhibiting interchain association during synthesis (Funakoshi et al., 1988).
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acid , which is commonly used in peptide synthesis . .
Mode of Action
As a derivative of Fmoc amino acid, it may interact with biological targets in a similar manner to other Fmoc amino acids . These compounds are typically used as protecting groups in peptide synthesis, preventing unwanted side reactions .
Biochemical Pathways
Without specific information on the compound’s biological targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to fmoc amino acids, it may be involved in peptide synthesis or modification .
Pharmacokinetics
As a derivative of Fmoc amino acid, its bioavailability may be influenced by similar factors, such as its size, polarity, and stability .
Result of Action
As a derivative of Fmoc amino acid, it may play a role in peptide synthesis or modification .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, Fmoc amino acids are stable at room temperature , suggesting that this compound may also exhibit stability under similar conditions.
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-24(30)23(28-26(32)33-15-17-8-2-1-3-9-17)14-27-25(31)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKNXKRRMCSKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034435.png)
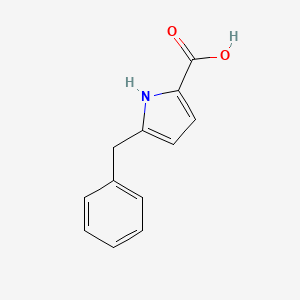


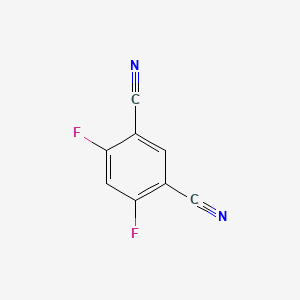
![2-[2-(17-Amino-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034441.png)
![2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034442.png)

![2-[2-(17-Acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034446.png)
